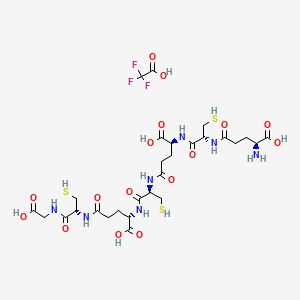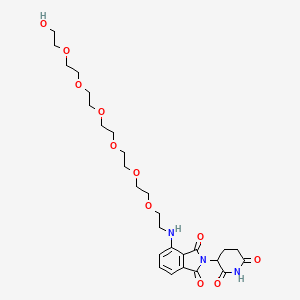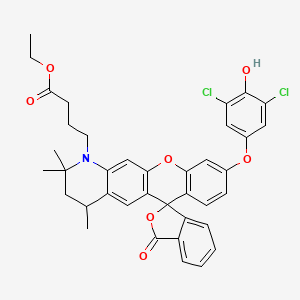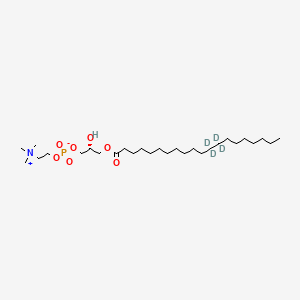![molecular formula C20H20O10 B12421021 4H-Naphtho[2,3-b]pyran-4-one, 6-(beta-D-glucopyranosyloxy)-5,8-dihydroxy-2-methyl-](/img/structure/B12421021.png)
4H-Naphtho[2,3-b]pyran-4-one, 6-(beta-D-glucopyranosyloxy)-5,8-dihydroxy-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Naphtho[2,3-b]pyran-4-one, 6-(beta-D-glucopyranosyloxy)-5,8-dihydroxy-2-methyl- is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of naphthopyranones, which are characterized by a fused ring system containing both naphthalene and pyran moieties. The presence of glucopyranosyloxy and hydroxy groups further enhances its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Naphtho[2,3-b]pyran-4-one, 6-(beta-D-glucopyranosyloxy)-5,8-dihydroxy-2-methyl- typically involves multi-step organic reactions. One common approach is the condensation of 4H-chromene-3-carbaldehydes with cyclic 1,3-dicarbonyl compounds in the presence of a catalyst such as ammonium acetate . This reaction proceeds through a Knoevenagel condensation followed by 6π-electrocyclization to form the desired naphthopyranone structure.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of green chemistry principles, such as employing eco-friendly catalysts and solvents, is also gaining traction in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
4H-Naphtho[2,3-b]pyran-4-one, 6-(beta-D-glucopyranosyloxy)-5,8-dihydroxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl group in the pyranone ring can be reduced to form alcohols.
Substitution: The glucopyranosyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4H-Naphtho[2,3-b]pyran-4-one, 6-(beta-D-glucopyranosyloxy)-5,8-dihydroxy-2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including cytotoxicity against cancer cell lines.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 4H-Naphtho[2,3-b]pyran-4-one, 6-(beta-D-glucopyranosyloxy)-5,8-dihydroxy-2-methyl- involves its interaction with various molecular targets and pathways. The hydroxy and glucopyranosyloxy groups play a crucial role in its biological activity by facilitating interactions with enzymes and receptors. The compound’s ability to undergo redox reactions also contributes to its antioxidant properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,7-Dihydroxy-2-methylbenzopyran-4-one: Similar in structure but lacks the glucopyranosyloxy group.
3,5-Dihydroxy-2,7-dimethylbenzopyran-4-one: Contains additional methyl groups but lacks the glucopyranosyloxy group.
Cyclo(Tyr-Tyr): A cyclic dipeptide with different structural features but similar biological activities.
Uniqueness
The presence of the glucopyranosyloxy group in 4H-Naphtho[2,3-b]pyran-4-one, 6-(beta-D-glucopyranosyloxy)-5,8-dihydroxy-2-methyl- distinguishes it from other similar compounds, enhancing its solubility and biological activity. This unique structural feature allows for more diverse applications in various scientific fields .
Propriétés
Formule moléculaire |
C20H20O10 |
|---|---|
Poids moléculaire |
420.4 g/mol |
Nom IUPAC |
4,5-dihydroxy-2-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzo[g]chromen-8-one |
InChI |
InChI=1S/C20H20O10/c1-7-2-10(23)15-11(28-7)4-8-3-9(22)5-12(14(8)17(15)25)29-20-19(27)18(26)16(24)13(6-21)30-20/h2-5,13,16,18-21,23-27H,6H2,1H3/t13-,16-,18+,19-,20-/m1/s1 |
Clé InChI |
RWIMOSLJMIEFCG-CZNQJBLBSA-N |
SMILES isomérique |
CC1=CC(=C2C(=CC3=CC(=O)C=C(C3=C2O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O1)O |
SMILES canonique |
CC1=CC(=C2C(=CC3=CC(=O)C=C(C3=C2O)OC4C(C(C(C(O4)CO)O)O)O)O1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(6~{R})-~{N}-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-5,6-dihydro-4~{H}-[1,2,4]triazolo[4,3-a][1]benzazepin-6-amine](/img/structure/B12420959.png)
![3,3-dideuterio-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-6,6-dimethyl-2-(trideuteriomethyl)cyclohexene](/img/structure/B12420966.png)









